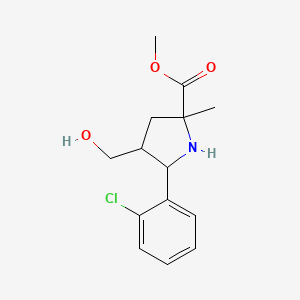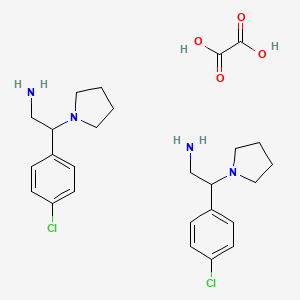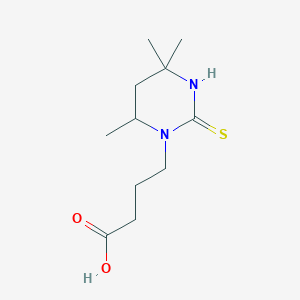
3-Methyl-1-Phenylpiperazin-Dihydrochlorid
Übersicht
Beschreibung
3-Methyl-1-phenylpiperazine dihydrochloride (MPP+) is a chemical compound that has been studied for its scientific applications in laboratory experiments. It is an analog of the neurotransmitter dopamine and has been used to study the biochemical and physiological effects of dopamine on cells. In
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
3-Methyl-1-Phenylpiperazin-Dihydrochlorid wird im Bereich der chemischen Synthese eingesetzt . Es ist ein Schlüsselbestandteil bei der Synthese verschiedener komplexer organischer Verbindungen .
Arzneimittelforschung
Piperazin, ein Bestandteil von this compound, ist der dritthäufigste Stickstoffheterocyclus in der Arzneimittelforschung . Es kommt in verschiedenen pharmakologischen Wirkstoffen mit anxiolytischen, antiviralen, kardioprotektiven, krebshemmenden und antidepressiven Eigenschaften vor .
Medizinische Chemie
In der medizinischen Chemie ist die strukturelle Vielfalt von Piperazinen begrenzt, wobei etwa 80 % der Piperazin-haltigen Medikamente nur Substituenten an den Stickstoffpositionen enthalten . Wesentliche Fortschritte wurden bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt .
Arzneimittelherstellung
This compound wird bei der Herstellung mehrerer Blockbuster-Medikamente eingesetzt, darunter Imatinib (auch als Gleevec vermarktet) und Sildenafil, das als Viagra verkauft wird .
Pharmakokinetik
Die beiden Heteroatome in Piperazin verbessern die pharmakologischen und pharmakokinetischen Profile von Arzneimittelkandidaten, die Piperazine enthalten, da die Stickstoffatome als Wasserstoffbrücken-Donoren/Akzeptoren dienen und so die Wechselwirkungen mit Rezeptoren einstellen sowie die Wasserlöslichkeit und Bioverfügbarkeit erhöhen .
Strukturanpassungen
Das Vorhandensein des zusätzlichen Stickstoffs ermöglicht die Anpassung der 3D-Geometrie an der distalen Position des sechsgliedrigen Rings, die mit Morpholin oder Piperidin, den engsten sechsgliedrigen ringförmigen Heterozyklus-Analoga von Piperazinen, nicht leicht zugänglich ist .
Wirkmechanismus
MPP+ acts as an agonist of the dopamine receptor, binding to the receptor and activating it. This activation leads to the release of intracellular messengers, such as cyclic AMP and inositol triphosphate, which in turn lead to the activation of various intracellular pathways.
Biochemical and Physiological Effects
MPP+ has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to increase the level of cyclic AMP, which leads to the activation of various intracellular pathways. Additionally, it has been shown to increase the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which can lead to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MPP+ in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not completely understood, and it has been shown to have some toxic effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the use of MPP+ in scientific research. One potential direction is to further study its mechanism of action in order to better understand its effects. Additionally, further research could be done to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders. Additionally, further research could be done to explore its potential applications in the field of drug development, such as the development of new drugs to target the dopamine receptor. Finally, further research could be done to explore its potential applications in the field of gene expression, such as its use as a tool to study gene regulation.
Eigenschaften
IUPAC Name |
3-methyl-1-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGAXNLMBPXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine](/img/structure/B1389072.png)







![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline](/img/structure/B1389086.png)
